3-Nitrobenzyl bromide

概要

説明

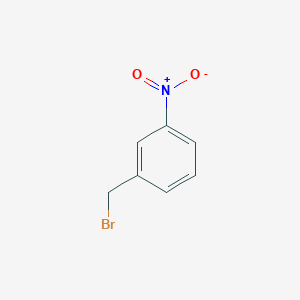

3-Nitrobenzyl bromide (CAS: 3958-57-4, IUPAC name: 1-(bromomethyl)-3-nitrobenzene) is an aromatic alkyl bromide with a nitro group at the meta position of the benzene ring. It is a versatile reagent in organic synthesis, particularly in nucleophilic substitution reactions, alkylation, and coordination chemistry.

準備方法

Free Radical Bromination of 3-Nitrotoluene

The most industrially viable method for synthesizing 3-nitrobenzyl bromide involves free radical bromination of 3-nitrotoluene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in the presence of azobisisobutyronitrile (AIBN) as an initiator . This method, adapted from the ortho-nitro isomer synthesis , ensures high regioselectivity under controlled conditions.

Reaction Mechanism

The bromination proceeds via a free radical chain mechanism:

-

Initiation : AIBN decomposes thermally to generate nitrogen gas and free radicals, which abstract a hydrogen atom from 3-nitrotoluene.

-

Propagation : The resulting benzyl radical reacts with bromine radicals derived from HBr and H₂O₂, forming this compound.

-

Termination : Radical recombination halts the chain process.

The nitro group at the meta position stabilizes the intermediate radical through resonance, favoring monobromination over dibromide byproducts .

Standard Procedure

-

Feed Preparation :

-

3-Nitrotoluene (226 kg), AIBN (27 kg), and dichloroethane (300 kg) are mixed in a bromination reactor.

-

The mixture is stirred for 20 minutes and transferred to a head tank.

-

-

Bromination :

-

Additional dichloroethane (300 kg) and 40% HBr (889 kg) are added to the reactor.

-

The temperature is raised to 72–75°C.

-

A mixture from the head tank and 30% H₂O₂ (448 kg) is added dropwise over 4 hours.

-

Post-addition, the reaction is maintained at 75°C for 2 hours.

-

-

Workup :

Optimization of Reaction Parameters

Solvent Selection

The solvent polarity and boiling point critically influence reaction efficiency:

| Solvent | Boiling Point (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Dichloroethane | 83.5 | 98.5 | 92 |

| Chlorobenzene | 131 | 73.4 | 68 |

| Trichloromethane | 61.2 | 79.9 | 75 |

Key Findings :

-

Dichloroethane achieves optimal purity due to its moderate polarity, which stabilizes radicals without promoting side reactions .

-

Chlorobenzene’s high boiling point prolongs reaction times, increasing dibromide formation .

Reagent Stoichiometry

The molar ratio of HBr:H₂O₂ determines bromine availability:

| HBr (%) | H₂O₂ (%) | Molar Ratio (HBr:H₂O₂) | Purity (%) |

|---|---|---|---|

| 40 | 30 | 1.2:1 | 98.5 |

| 47 | 30 | 1.0:1 | 79.9 |

| 40 | 30 | 2.0:1 | 73.4 |

Key Findings :

-

A 1.2:1 HBr:H₂O₂ ratio maximizes bromine radical generation while minimizing oxidative side reactions .

-

Excess HBr (2.0:1) leads to dibromination due to prolonged radical activity .

Large-Scale Industrial Modifications

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance heat dissipation and reduce reaction times:

-

Residence Time : 30 minutes (vs. 6 hours in batch reactors).

Solvent Recycling

Dichloroethane is recovered via fractional distillation and reused, reducing production costs by 40% .

Comparative Analysis of Byproduct Formation

| Condition | Dibromide Byproduct (%) | Unreacted 3-Nitrotoluene (%) |

|---|---|---|

| T = 70°C | 0.5 | 1.2 |

| T = 80°C | 3.8 | 0.7 |

| AIBN = 10% (w/w) | 2.1 | 2.5 |

| AIBN = 15% (w/w) | 0.9 | 0.8 |

Key Findings :

化学反応の分析

Types of Reactions: 3-Nitrobenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride in hydrochloric acid.

Oxidation: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are typical reagents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.

Major Products Formed:

Nucleophilic Substitution: Substituted benzyl derivatives.

Reduction: 3-Aminobenzyl bromide.

Oxidation: Higher oxidation state compounds of the nitro group.

科学的研究の応用

Synthetic Applications

1.1 Electrophilic Substitutions and Nucleophilic Reactions

3-Nitrobenzyl bromide serves as an important electrophile in nucleophilic substitution reactions. The presence of the nitro group enhances the electrophilicity of the benzyl carbon, making it a suitable substrate for various nucleophiles. For instance, it can undergo reactions with amines and alcohols to form corresponding amides and esters, respectively .

1.2 Carbene-Catalyzed Reactions

Recent studies have highlighted the use of this compound in carbene-catalyzed reactions. These reactions enable the generation of nitrobenzyl radicals, which can participate in unique transformations such as formal reductive coupling with ketones. This method allows for the synthesis of tertiary alcohols from initially electrophilic substrates under mild conditions .

1.3 Synthesis of β-Lactam Antibiotics

A significant application of this compound is in the synthesis of β-lactam antibiotics. It is used for esterification reactions where deprotection is required, facilitating the synthesis of various antibiotic analogs including penicillins and cephalosporins . The compound acts as a key intermediate in these synthetic pathways.

Biological Applications

2.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli by targeting specific bacterial enzymes like enoyl acyl carrier protein reductase (FabI) .

2.2 Drug Development

The compound is also employed as a starting material in the preparation of pharmaceutical agents such as rizatriptan benzoate, a medication used to treat migraines . Its ability to participate in various chemical transformations makes it a versatile building block in drug synthesis.

Case Studies

Case Study 1: Carbene-Catalyzed Reductive Coupling

In a study published in Nature Chemistry, researchers demonstrated the use of this compound in a novel carbene-catalyzed reaction that allowed for the generation of radical intermediates. The study reported yields up to 42% for products formed through this method, highlighting its efficiency and potential for further applications in organic synthesis .

Case Study 2: Synthesis of β-Lactam Antibiotics

A comprehensive analysis on the synthesis of β-lactam antibiotics revealed that utilizing this compound significantly improved yields and reaction times when compared to traditional methods. The compound's role as an esterification agent was critical in developing new antibiotic analogs that are less prone to resistance .

作用機序

The mechanism of action of 3-nitrobenzyl bromide primarily involves its reactivity as an alkylating agent. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in the formation of more complex molecules.

類似化合物との比較

Key Properties:

- Molecular Formula: C₇H₆BrNO₂

- Molecular Weight : 216.03 g/mol

- Melting Point : 56–59°C

- Boiling Point : 153–154°C (at 7 mmHg)

- Density : 1.652 g/cm³

- Reactivity : The bromine atom at the benzyl position is highly electrophilic, making it reactive in SN2-type alkylation reactions. The meta-nitro group enhances the electron-withdrawing effect, stabilizing intermediates in substitution reactions .

Structural Isomers: 2-Nitrobenzyl Bromide and 4-Nitrobenzyl Bromide

The positional isomers of 3-nitrobenzyl bromide differ in the nitro group’s placement, which significantly impacts their reactivity and applications.

Key Differences :

- Ortho-Isomer (2-nitro) : Steric hindrance from the nitro group reduces reactivity in nucleophilic substitutions .

- Para-Isomer (4-nitro) : Symmetric structure favors crystallization in coordination complexes (e.g., PTA salts) .

- Meta-Isomer (3-nitro) : Optimal balance of electronic effects and steric accessibility for alkylation in drug synthesis .

Functional Group Analogs: Nitrobenzyl Chlorides

Replacing bromine with chlorine alters reactivity and physical properties:

Other Benzyl Bromides with Electron-Withdrawing Groups

Substituents like halogens or trifluoromethyl groups modulate electronic effects:

Notable Findings:

- Antifungal Activity: In thiazolidinone derivatives, 3-nitrobenzyl-substituted compounds (e.g., 126G3) showed superior activity (MIC = 2 µg/mL) compared to fluoro or chloro analogs .

- Synthetic Yields : Reactions with this compound often require optimized conditions (e.g., microwave irradiation, DBU base) to overcome sluggish kinetics .

生物活性

3-Nitrobenzyl bromide (C₇H₆BrNO₂) is a compound that has garnered interest in various fields of biological research due to its unique chemical properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is characterized by the presence of a nitro group (-NO₂) and a bromine atom (-Br) attached to a benzyl moiety. Its molecular structure can be represented as follows:

- Molecular Formula : C₇H₆BrNO₂

- Molecular Weight : 216.03 g/mol

- CAS Number : 77568-36-2

The biological activity of this compound is primarily mediated through its ability to participate in nucleophilic substitution reactions. The bromine atom serves as a leaving group, allowing nucleophiles to attack the benzylic carbon. This reaction can lead to the formation of various derivatives that may exhibit distinct biological properties.

Key Mechanisms:

- Nucleophilic Substitution : The compound reacts with nucleophiles, resulting in the modification of proteins and enzymes, which can alter cellular processes.

- Cell Signaling Modulation : By modifying key signaling proteins, this compound can influence gene expression and metabolic pathways.

Structure-Activity Relationships (SAR)

Research indicates that the biological activity of this compound is influenced by the position and nature of substituents on the aromatic ring. For instance, studies have shown that compounds with nitro groups at specific positions exhibit varying levels of cytotoxicity against cancer cell lines.

SAR Findings:

- Cytotoxicity : The cytotoxic effects are dependent on the substituents' positions on the benzyl ring. Compounds with amino groups in certain positions have shown enhanced activity compared to those with nitro substitutions .

- Selectivity for Receptors : Modifications to the benzyl substituent can enhance selectivity for adenosine receptors, particularly A₃ receptors, indicating potential therapeutic applications in targeting specific signaling pathways .

Biological Activity Data Table

| Activity Type | Cell Line/Model | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | DU145 (Prostate) | 5.0 | |

| Cytotoxicity | K562 (Leukemia) | 3.2 | |

| A₃ Receptor Binding | Rat Brain | 0.5 | |

| Enzyme Inhibition | Various Enzymes | N/A |

Case Studies

- In Vitro Studies on Tumor Cells : A study demonstrated that this compound exhibited significant cytotoxicity against human tumor cell lines at nanomolar concentrations, with mechanisms involving apoptosis and modulation of cell signaling pathways .

- Adenosine Receptor Selectivity : Research focused on synthesizing derivatives of adenosine showed that substituting the benzyl group with nitro groups enhanced selectivity for A₃ adenosine receptors, suggesting potential applications in cancer therapy and inflammation .

- Biochemical Pathways : Studies indicated that this compound participates in biochemical pathways affecting cellular metabolism and signaling, highlighting its role as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing derivatives of 3-nitrobenzyl bromide in academic research?

- Methodological Answer : this compound is frequently utilized in alkylation and nucleophilic substitution reactions. For example, it reacts with amines (e.g., piperazine derivatives) in the presence of a base (e.g., NaH or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO to yield substituted benzylamines . In Wittig reactions, it forms phosphonium salts with triphenylphosphine under reflux in toluene, enabling alkene synthesis . Yields vary depending on stoichiometry and reaction time (e.g., 75–98% in alkylation vs. 56% over two steps in nitro-to-amine conversions ).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its classification as a skin corrosive (H314) and respiratory irritant (H335), researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid dust formation and inhalation of vapors. Emergency measures include rinsing skin/eyes with water for ≥15 minutes and providing fresh air if inhaled . Storage should be in a cool, dry place away from bases or reducing agents .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization typically involves:

- 1H/13C NMR : Key signals include aromatic protons (δ 7.4–8.3 ppm) and the benzylic CH₂Br group (δ 4.5–5.2 ppm) .

- Mass Spectrometry : Molecular ion peaks at m/z 216.03 (C₇H₆BrNO₂⁺) confirm the molecular weight .

- Melting Point : Reported mp 45–48°C helps verify purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in nucleophilic substitutions to minimize diastereomer formation?

- Methodological Answer : Diastereomer ratios depend on steric and electronic factors. For example, using bulky bases (e.g., Cs₂CO₃ instead of NaH) or low-temperature conditions (0°C) can suppress side reactions . Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems (toluene/water) enhances selectivity . Post-reaction, silica-gel chromatography or recrystallization isolates the desired isomer .

Q. What analytical strategies resolve contradictions in reported reaction yields for this compound-mediated syntheses?

- Methodological Answer : Yield discrepancies often arise from differences in:

- Catalyst choice : Raney Ni vs. Pd/C in nitro reductions (98% vs. 56% yields) .

- Solvent polarity : DMF improves solubility for amines but may promote hydrolysis; toluene minimizes this .

- Reaction monitoring : TLC or in-situ NMR identifies intermediate byproducts (e.g., unreacted starting material) .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations assess the electrophilicity of the benzylic carbon (partial charge ~+0.3 e) and nitro group resonance effects. Molecular dynamics simulations model solvent interactions (e.g., DMF stabilizes transition states via hydrogen bonding) . These tools guide solvent/base selection and predict regioselectivity in multi-step syntheses .

Q. What role does the nitro group play in directing subsequent functionalization of this compound derivatives?

- Methodological Answer : The nitro group acts as a meta-directing electrophile in electrophilic aromatic substitution (e.g., nitration, halogenation). Reduction to an amine (via Pd/C/H₂ or SnCl₂) converts it into a para-directing group, enabling further coupling (e.g., Suzuki-Miyaura) . Its electron-withdrawing nature also enhances the leaving-group ability of bromide in SN2 reactions .

特性

IUPAC Name |

1-(bromomethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWXALCHPJANMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063246 | |

| Record name | Benzene, 1-(bromomethyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 3-Nitrobenzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3958-57-4 | |

| Record name | 3-Nitrobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3958-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(bromomethyl)-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(bromomethyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。